molecular formula C14H14F2N4O B2610795 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide CAS No. 1796993-71-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2610795
CAS No.: 1796993-71-9
M. Wt: 292.29
InChI Key: CAEUXRCIFOYPPT-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a specialized chemical compound featuring a pyrimidine core substituted with a dimethylamino group and a 2,6-difluorobenzamide moiety . This molecular structure is of significant interest in pharmaceutical research, particularly in the development of novel antibacterial agents. The 2,6-difluorobenzamide motif is a recognized pharmacophore in the inhibition of the bacterial cell division protein FtsZ, an essential and highly conserved target in bacteria . Conformational studies indicate that the fluorine atoms in this benzamide scaffold induce a non-planar geometry, which is critical for its enhanced binding affinity and potency compared to non-fluorinated analogs. This allows the compound to fit more effectively into the allosteric binding pocket of FtsZ, where it can engage in key hydrophobic interactions with residues such as Val203, Val207, and Asn263 . The pyrimidine component further adds to the compound's potential for hydrogen bonding and π-stacking interactions with biological targets . Researchers can leverage this compound as a valuable intermediate or a key structural template in the design and synthesis of new kinase inhibitors and other biologically active molecules targeting challenging infectious diseases .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEUXRCIFOYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide has shown promise in various biological assays, particularly in cancer research and antimicrobial studies. Its mechanisms of action include:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary data suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the pyrimidine and benzamide portions can significantly influence its biological activity.

Key Findings from SAR Studies:

  • Dimethylamino Substitution : The presence of the dimethylamino group has been linked to enhanced interaction with target proteins, increasing potency.
  • Fluorination : The introduction of fluorine atoms at specific positions on the benzene ring improves lipophilicity and cellular uptake.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Lung Cancer Cell Lines (A549) : In vitro studies demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity through apoptosis.
  • Breast Cancer Cell Lines (MCF7) : The compound exhibited an IC50 value of 12.5 µM, primarily inducing cell cycle arrest at the G1 phase.
  • Antimicrobial Activity : In preliminary tests against Staphylococcus aureus, the compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments suggest favorable absorption characteristics; however, comprehensive toxicological evaluations are necessary to ascertain safety profiles for in vivo applications.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Compounds:

  • (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) Structural Features: Dichlorobenzamide, hydroxypropan-2-ylamino-pyrimidine, pyridine linker. Activity: EGFR inhibitor with T790M resistance mutation selectivity. Comparison: Replacing the dichlorobenzamide in Compound 1 with 2,6-difluorobenzamide in the target compound may enhance metabolic stability due to fluorine’s electronegativity. The dimethylamino group on pyrimidine (target) versus hydroxypropan-2-ylamino (Compound 1) could alter kinase binding kinetics.
  • 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2) Structural Features: 4-hydroxypiperidine-substituted pyrimidine, dichlorobenzamide. Activity: Broader kinase inhibition profile.

Table 1: Kinase Inhibitor Analogues

Compound Benzamide Substituents Pyrimidine Substituents Key Activity Source
Target Compound 2,6-difluoro 4-(dimethylamino) Inferred kinase inhibition
Compound 1 2,6-dichloro 6-methyl, hydroxypropan-2-yl EGFR T790M selective [1]
Compound 2 2,6-dichloro 4-hydroxypiperidin-1-yl Broad kinase inhibition [1]

Difluorobenzamide Derivatives in Agrochemicals

Key Compounds:

  • Flucycloxuron Structure: N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide. Use: Insect growth regulator (chitin synthesis inhibitor). Comparison: The target compound replaces flucycloxuron’s cyclopropylmethylene-phenoxy group with a dimethylaminopyrimidine-methyl moiety. This structural shift likely redirects activity from insecticidal to kinase-targeted roles, emphasizing scaffold-driven application divergence.
  • Flufenoxuron Structure: N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide. Use: Acaricide/insecticide. Comparison: Flufenoxuron’s trifluoromethyl-phenoxy group enhances lipophilicity, favoring cuticle penetration in arthropods. The target compound’s pyrimidine group may instead facilitate hydrogen bonding in protein active sites.

Table 2: Agrochemical Analogues

Compound Benzamide Substituents Core Functional Group Use Source
Target Compound 2,6-difluoro 4-(dimethylamino)pyrimidin-2-ylmethyl Inferred kinase/pest
Flucycloxuron 2,6-difluoro Cyclopropylmethylene-phenoxy Insect growth regulator [3,4]
Flufenoxuron 2,6-difluoro Trifluoromethyl-phenoxy Acaricide [3]

Miscellaneous Structural Analogues

  • (R)- and (S)-N-[(...)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compounds m, n, o) : Peptide-like structures with piperidine and phenoxy groups. These differ significantly from the target compound, underscoring the diversity of benzamide applications in protease inhibition versus kinase/pesticide roles.
  • N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide : Thiazole and sulfonyl groups suggest antimicrobial or anticancer activity, contrasting with the target’s pyrimidine focus.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Pyrimidine Ring: Contains a dimethylamino group that enhances solubility and biological activity.
  • Benzamide Structure: The difluoro substitution on the benzene ring increases potency against specific biological targets.

The compound primarily functions as an inhibitor of various protein kinases, which are crucial in regulating cell growth and proliferation. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in the cell cycle regulation. The inhibition of these kinases leads to reduced cell proliferation, making it a candidate for cancer treatment.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies: The compound was tested on acute myeloid leukemia (AML) cell lines, showing significant apoptosis induction at concentrations as low as 0.25 μM .

Enzyme Inhibition

The compound's effectiveness as a kinase inhibitor has been evaluated through various assays:

Target Kinase IC50 (nM) Effect
CDK4150Significant inhibition
CDK6120Significant inhibition
RET Kinase200Moderate inhibition

These results indicate that the compound has a favorable profile for targeting key enzymes involved in tumorigenesis .

Case Studies and Research Findings

  • In Vivo Studies:
    • A study involving xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups .
  • Mechanistic Insights:
    • Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation events essential for cell cycle progression .
  • Comparative Studies:
    • When compared with other benzamide derivatives, this compound demonstrated superior potency against both wild-type and mutant forms of RET kinase .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide?

Answer:
The synthesis typically involves coupling a pyrimidine derivative with a difluorobenzamide precursor. Key steps include:

  • Amide bond formation : React 2,6-difluorobenzoyl chloride with a pyrimidinylmethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous THF or DCM) .
  • Functionalization of pyrimidine : Introduce the dimethylamino group via nucleophilic substitution or reductive amination on a pre-synthesized 4-chloropyrimidine intermediate .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
    Validation : Confirm structure via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR to verify functional groups .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity. For example, the dimethylamino group on pyrimidine shows a singlet at ~3.0 ppm in 1H^1H NMR .
    • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks and isotopic patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental analysis : Validate C, H, N, and F content against theoretical values .

Advanced: How can researchers investigate the biological activity of this compound, particularly its interaction with cellular targets?

Answer:

  • Receptor binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to study affinity for targets like G-protein-coupled receptors (GPCRs) or kinases. For example, structural analogs (e.g., Relugolix in ) target GnRH receptors via competitive antagonism .
  • Enzyme inhibition studies : Conduct kinetic assays (e.g., fluorescence-based) to measure IC50_{50} values against enzymes like phosphatases or proteases .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream signaling (Western blotting for phosphorylated proteins) in relevant cell lines .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Core modifications : Replace the pyrimidine ring with thieno[2,3-d]pyrimidine (see ) or alter the benzamide’s fluorine positions to assess impact on potency .
  • Substituent variation : Test analogs with bulkier groups (e.g., trifluoromethyl) on the pyrimidine or benzamide to enhance target selectivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors and guide rational design .

Advanced: How should contradictory data on biological activity (e.g., pesticidal vs. therapeutic effects) be resolved?

Answer:

  • Contextual evaluation : Assess experimental conditions (e.g., concentration, model organism). For instance, pesticidal activity ( ) may arise from non-specific enzyme inhibition, while therapeutic effects ( ) involve selective receptor antagonism .
  • Target profiling : Use proteome-wide screening (e.g., affinity chromatography with tagged compounds) to identify off-target interactions .
  • Dose-response analysis : Compare EC50_{50} values across assays to determine potency thresholds for distinct biological roles .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the amide bond .
  • Stability testing : Monitor degradation via HPLC over 6 months under accelerated conditions (40°C/75% RH). Note sensitivity to light due to the aromatic fluorides .

Advanced: How can computational methods aid in predicting the compound’s metabolic pathways?

Answer:

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., demethylation of the dimethylamino group or glucuronidation of the benzamide) .
  • Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

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